Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H21ClN2O2. It is a heterocyclic building block used in various research and industrial applications. This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the condensation of 6-chloro-2-methylpyridine with piperidine-1-carboxylic acid, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like boron trifluoride (BF3) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, pyridines, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to inhibit cholinesterase receptors, which play a crucial role in neurotransmission. The compound binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in similar research applications.
1,4-Dihydroquinoline-3-carboxylates: These compounds have comparable synthetic routes and pharmacological activities.
Uniqueness
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a pyridine ring, and a benzyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H21ClN2O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3 |
InChI Key |
YVVPYVYIYXNZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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